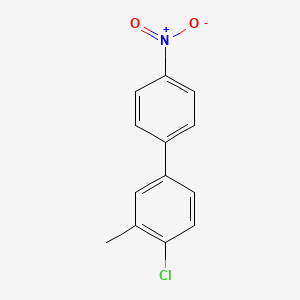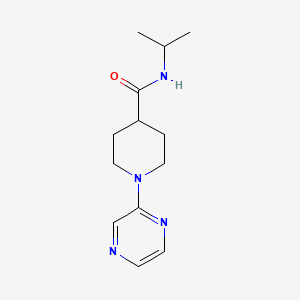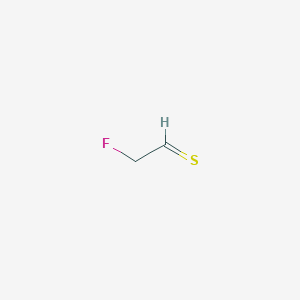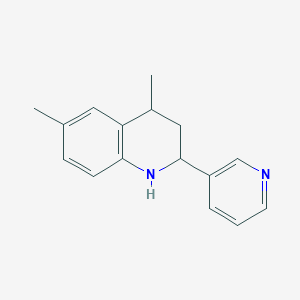![molecular formula C38H40N4O8 B12580504 (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] CAS No. 184694-43-7](/img/structure/B12580504.png)
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a macrocyclic tetraamine backbone with four hydroxyphenyl groups attached to it. Its intricate structure allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the cyclization of a linear tetraamine precursor with appropriate hydroxybenzaldehyde derivatives under controlled conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the hydroxyphenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced hydroxyphenyl derivatives.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a candidate for studying enzyme inhibition and protein binding. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its ability to form stable complexes with metal ions is explored for designing metal-based drugs with therapeutic properties.
Industry
In the industrial sector, the compound is investigated for its potential use in materials science, particularly in the development of advanced polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] exerts its effects involves its interaction with metal ions and biomolecules. The compound’s macrocyclic structure allows it to chelate metal ions, forming stable complexes that can participate in catalytic reactions. Additionally, its hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A simpler macrocyclic tetraamine without the hydroxyphenyl groups.
EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent with a different structure but similar metal-binding properties.
Phenanthroline: An aromatic compound with nitrogen atoms that can also form stable metal complexes.
Uniqueness
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is unique due to its combination of a macrocyclic tetraamine backbone and hydroxyphenyl groups. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to simpler chelating agents or ligands.
Eigenschaften
CAS-Nummer |
184694-43-7 |
|---|---|
Molekularformel |
C38H40N4O8 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[4,8,11-tris(2-hydroxybenzoyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methanone |
InChI |
InChI=1S/C38H40N4O8/c43-31-15-5-1-11-27(31)35(47)39-19-9-20-41(37(49)29-13-3-7-17-33(29)45)25-26-42(38(50)30-14-4-8-18-34(30)46)22-10-21-40(24-23-39)36(48)28-12-2-6-16-32(28)44/h1-8,11-18,43-46H,9-10,19-26H2 |
InChI-Schlüssel |
WMFWCGKDGGUPMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)C2=CC=CC=C2O)C(=O)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4O)C(=O)C5=CC=CC=C5O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silyl}butanenitrile](/img/structure/B12580435.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)

![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)



![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
